molecular formula C16H26 B1666197 Benzene, 1,3-bis(1,1-dimethylpropyl)- CAS No. 3370-27-2

Benzene, 1,3-bis(1,1-dimethylpropyl)-

Cat. No. B1666197
CAS RN: 3370-27-2
M. Wt: 218.38 g/mol
InChI Key: VMFPJVIZINYTRD-UHFFFAOYSA-N
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Description

“Benzene, 1,3-bis(1,1-dimethylpropyl)-” is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two of the hydrogen atoms are replaced by two tert-pentyl groups .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,3-bis(1,1-dimethylpropyl)-” consists of a benzene ring substituted at the 1 and 3 positions with tert-pentyl groups . The tert-pentyl group is a branched alkyl group with the formula (CH3)3CCH2- .

Scientific Research Applications

Synthesis and Thermogravimetric Analysis

  • Benzene, 1,3-bis(1,1-dimethylpropyl)-, has been synthesized and characterized using various spectroscopic methods. Its thermal properties were studied using thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC-DDSC) in nitrogen, revealing significant mass loss at specific temperature ranges due to decomposition reactions (Liu Wan-yuna, 2010).

Optimization of Synthesis Process

  • Research has been conducted on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a variant of benzene, 1,3-bis(1,1-dimethylpropyl)-, for use in industries like construction and automotive. This study focused on a non-phosgene green synthesis process, optimizing various factors like molar ratios, reaction temperature, and time (Dong Jianxun et al., 2018).

Application in Catalysis

  • Benzene, 1,3-bis(1,1-dimethylpropyl)-, derivatives are used in catalytic processes. One study details the preparation of a palladium complex from this compound, which is a highly efficient catalyst for olefinic coupling reactions. This research highlights its application in synthesizing trisubstituted alkenes (D. Morales‐Morales et al., 2000).

Mixed Aryl-, Alkyl-Lithium Aggregates Formation

  • A study on the heteroatom-assisted lithiation of 1,3-bis(1,1-dimethylpropyl)benzene derivatives revealed the formation of dimeric aggregates, showcasing the chemical's versatility in organometallic chemistry (J. Donkervoort et al., 1998).

Synthesis and Cyclopropanation

  • The synthesis and cyclopropanation of 1,3-bis(styrylsulfonyl)benzene, a derivative of benzene, 1,3-bis(1,1-dimethylpropyl)-, was achieved, highlighting its potential in organic synthesis and cyclopropanation reactions (M. V. R. Reddy et al., 1989).

Electronic Structure Analysis

  • The electronic structure of π-conjugated redox systems with benzene, 1,3-bis(1,1-dimethylpropyl)-, derivatives as end groups was studied using spectroelectrochemistry, providing insights into the electronic properties and potential applications in material science (Jan Fiedler and S. Záliš et al., 1996).

Spectroscopy and Theory Calculations

  • The structural, vibrational, and absorption properties of benzene, 1,3-bis(1,1-dimethylpropyl)-, derivatives were analyzed using DFT/B3LYP method and compared with experimental data, demonstrating its significance in theoretical and computational chemistry (G. Li et al., 2013).

properties

IUPAC Name

1,3-bis(2-methylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-7-15(3,4)13-10-9-11-14(12-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFPJVIZINYTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=CC=C1)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062996
Record name m-Di-tert-amylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Di-tert-pentylbenzene

CAS RN

3370-27-2
Record name 1,3-Bis(1,1-dimethylpropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3370-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-bis(1,1-dimethylpropyl)-
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Record name Benzene, 1,3-bis(1,1-dimethylpropyl)-
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Record name m-Di-tert-amylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-di-tert-pentylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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